molecular formula C22H22N2O4S B11406714 6,7-dimethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406714
M. Wt: 410.5 g/mol
InChI Key: QWDHSZHIKROHJO-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a benzothiophene moiety, and a methylcarbamoyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the chromene core, which can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones. The benzothiophene moiety is then introduced via a cyclization reaction, often using sulfur-containing reagents.

The methylcarbamoyl group is typically added in the final stages of the synthesis. This step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6,7-dimethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Neostigmine methylsulfate: An anticholinesterase agent with a similar carbamoyl group.

    Dimethylcarbamoyl chloride: A reagent used in the synthesis of carbamates, sharing the dimethylcarbamoyl moiety.

    Chlorantraniliprole: An insecticide with a methylcarbamoyl group, known for its specific mode of action on ryanodine receptors.

Uniqueness

6,7-dimethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a benzothiophene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits that are not observed in similar compounds.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

6,7-dimethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O4S/c1-11-8-14-15(25)10-17(28-16(14)9-12(11)2)20(26)24-22-19(21(27)23-3)13-6-4-5-7-18(13)29-22/h8-10H,4-7H2,1-3H3,(H,23,27)(H,24,26)

InChI Key

QWDHSZHIKROHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC

Origin of Product

United States

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